(2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15925006
Molecular Formula: C11H10ClFN2O2
Molecular Weight: 256.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFN2O2 |
|---|---|
| Molecular Weight | 256.66 g/mol |
| IUPAC Name | (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H10ClFN2O2/c12-7-3-10-6(2-8(7)13)5(4-15-10)1-9(14)11(16)17/h2-5,9H,1,14H2,(H,16,17)/t5?,9-/m1/s1 |
| Standard InChI Key | PTNNHXKBRCNIBU-OLAZFDQMSA-N |
| Isomeric SMILES | C1=NC2=CC(=C(C=C2C1C[C@H](C(=O)O)N)F)Cl |
| Canonical SMILES | C1=NC2=CC(=C(C=C2C1CC(C(=O)O)N)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a substituted indole scaffold with a propanoic acid side chain. The indole ring features chloro and fluoro substituents at positions 6 and 5, respectively, which influence electronic distribution and steric interactions . The chiral center at the 2-position of the propanoic acid moiety (-configuration) confers stereochemical specificity, critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 256.66 g/mol | |
| CAS Number | 2007920-27-4 | |
| IUPAC Name | (2R)-2-amino-3-(6-chloro-5-fluoro-3H-indol-3-yl)propanoic acid | |
| Canonical SMILES | C1=NC2=CC(=C(C=C2C1CC@HN)F)Cl |
The presence of both electron-withdrawing halogens (Cl, F) and the electron-rich indole nitrogen creates a polarized system capable of diverse non-covalent interactions . The values of the amino and carboxylic acid groups remain uncharacterized but are expected to align with typical α-amino acids (~2.3 for COOH, ~9.6 for NH) .
Stereochemical Considerations
The -configuration at the α-carbon distinguishes this compound from racemic mixtures, which are common in synthetic intermediates. Chirality at this position may influence pharmacokinetic properties, such as metabolic stability and receptor binding affinity . For example, fluorinated tryptophan analogs like 5-fluoro-D,L-tryptophan exhibit stereospecific uptake in positron emission tomography (PET) imaging, suggesting that the -enantiomer of this compound could similarly display enantioselective biological behavior .
Synthesis and Structural Modification
General Synthetic Strategies
Published synthetic routes for this compound remain proprietary, but analogous methods for halogenated indole amino acids suggest multi-step sequences starting from substituted indole precursors . A plausible pathway involves:
-
Indole Ring Construction: Formation of the 6-chloro-5-fluoroindole core via Fischer indole synthesis or palladium-catalyzed coupling .
-
Side-Chain Introduction: Alkylation or Michael addition to attach the propanoic acid moiety .
-
Chiral Resolution: Enzymatic or chromatographic separation to isolate the -enantiomer.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Halogenation | , , Lewis acid catalyst | Introduce Cl and F substituents |
| 2 | Indole Cyclization | Phenylhydrazine, ketone derivative | Form indole scaffold |
| 3 | Propanoic Acid Addition | Acrylic acid, radical initiator | Attach side chain |
| 4 | Chiral Separation | Chiral stationary phase HPLC | Isolate -enantiomer |
Challenges in Synthesis
Comparative Analysis with Analogous Compounds
5-Fluoro-D,L-Tryptophan Hydrochloride
This analog shares the fluoroindole-propanoic acid backbone but lacks the 6-chloro substituent and chiral specificity . Its hydrochloride salt form enhances aqueous solubility, a property that could be leveraged in prodrug designs for the target compound .
Spiro[indole-3,4′-pyridine] Derivatives
Compounds like 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides demonstrate the versatility of indole scaffolds in generating bioactive molecules . The target compound’s chloro and fluoro groups may similarly modulate electronic properties to enhance target engagement .
Future Research Directions
Synthetic Optimization
Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis could improve yields and purity . Additionally, introducing protective groups (e.g., tert-butoxycarbonyl) may mitigate racemization during synthesis .
Biological Screening
In vitro assays against IDO1, TPH, and bacterial targets like PqsR are warranted to validate hypothetical applications . Comparative studies with non-halogenated analogs would clarify the role of Cl/F substituents in bioactivity.
Computational Modeling
Molecular docking studies could predict binding modes with proteins of interest, guiding structural modifications to enhance affinity . For example, simulating interactions with IDO1’s heme-binding pocket may reveal opportunities for substituent optimization .
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